molecular formula C3H4BNO2S B1451981 Thiazol-4-ylboronic acid CAS No. 1016642-07-1

Thiazol-4-ylboronic acid

Cat. No.: B1451981
CAS No.: 1016642-07-1
M. Wt: 128.95 g/mol
InChI Key: WSTDOIHBEOVTHX-UHFFFAOYSA-N
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Description

Thiazol-4-ylboronic acid is an organic compound that features a thiazole ring bonded to a boronic acid group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazol-4-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a thiazole derivative with a boronic acid derivative . The reaction typically requires a base, such as potassium carbonate, and is conducted under inert conditions to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Thiazol-4-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

Comparison with Similar Compounds

  • Thiazole-4-boronic acid
  • Isothiazol-4-ylboronic acid
  • 2-Methylthis compound
  • This compound pinacol ester

Comparison: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it often exhibits higher stability and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and drug development .

Properties

IUPAC Name

1,3-thiazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO2S/c6-4(7)3-1-8-2-5-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTDOIHBEOVTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670302
Record name 1,3-Thiazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016642-07-1
Record name 1,3-Thiazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazol-4-ylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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